molecular formula C17H10BrN3OS B2997158 3-bromo-N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]benzamide CAS No. 476280-42-9

3-bromo-N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]benzamide

Cat. No. B2997158
CAS RN: 476280-42-9
M. Wt: 384.25
InChI Key: QINDYSWMHRBESL-UHFFFAOYSA-N
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Description

The compound “3-bromo-N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]benzamide” is a complex organic molecule. It contains a benzamide moiety, which is a carboxamide group attached to a benzene ring . The molecule also includes a thiazole ring, which is a type of heterocyclic compound .


Chemical Reactions Analysis

The chemical reactions involving “3-bromo-N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]benzamide” would depend on the conditions and the other reactants present. A related compound was found to have potential as an elastase inhibitor .

Scientific Research Applications

Synthesis Processes

3-Bromo-N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]benzamide and related compounds have been studied for their synthesis processes. The copper-catalyzed intramolecular cyclization of various substituted 1-acyl-3-(2-bromophenyl)thioureas has been successfully carried out to synthesize N-benzothiazol-2-yl-amides in good to excellent yields (Wang et al., 2008). Moreover, the microwave-promoted synthesis of N-(4-methyl-3-tolylthiazol-2(3H)-ylidene) substituted benzamides has been reported, providing a cleaner, more efficient, and faster method for the synthesis of these compounds (Saeed, 2009).

Biological Activities

These compounds have also been examined for their biological activities. For instance, N-(4-phenyl-3-aroylthiazol-2(3H)-ylidene)benzamides have been synthesized and evaluated for their antifungal activity, showing low to moderate effectiveness (Saeed et al., 2008). Additionally, some benzamide derivatives containing a thiadiazole scaffold have been synthesized and assessed for their in vitro anticancer activity against several human cancer cell lines, demonstrating promising anticancer potential (Tiwari et al., 2017).

Heterocyclic Chemistry

In the realm of heterocyclic chemistry, a variety of N-benzothiazol-2-yl-amides and their derivatives have been synthesized for potential applications in various fields. This includes the development of compounds with potential antifungal and anticancer properties, as well as those useful in the synthesis of complex heterocyclic structures (Narayana et al., 2004).

Antimicrobial Agents

Some derivatives of N-benzothiazol-2-yl-amides have been synthesized and screened for their antimicrobial activity, displaying significant efficacy against various pathogens (Bikobo et al., 2017).

Safety And Hazards

The safety and hazards associated with “3-bromo-N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]benzamide” would depend on factors such as its toxicity, flammability, and reactivity. Proper handling and disposal procedures would need to be followed to ensure safety .

Future Directions

The future directions for research on “3-bromo-N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]benzamide” could include further studies on its synthesis, properties, and potential applications. For example, it could be investigated for use in pharmaceuticals, materials science, or other fields .

properties

IUPAC Name

3-bromo-N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H10BrN3OS/c18-14-3-1-2-13(8-14)16(22)21-17-20-15(10-23-17)12-6-4-11(9-19)5-7-12/h1-8,10H,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QINDYSWMHRBESL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H10BrN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-bromo-N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]benzamide

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